Cas no 2247106-72-3 (Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride)

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride is a synthetic organic compound featuring a cyclobutane core substituted with a piperidine moiety and an ester functional group. The hydrochloride salt enhances its stability and solubility, making it suitable for various pharmaceutical and research applications. Its rigid cyclobutane structure contributes to conformational restraint, which can be advantageous in medicinal chemistry for optimizing ligand-receptor interactions. The piperidine group offers potential for further derivatization, expanding its utility in drug discovery. This compound is typically employed as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride structure
2247106-72-3 structure
Product name:Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
CAS No:2247106-72-3
MF:C11H20ClNO2
MW:233.7350025177
CID:5912543
PubChem ID:138040820

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
    • methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
    • EN300-6490357
    • 2247106-72-3
    • Inchi: 1S/C11H19NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h9,12H,2-8H2,1H3;1H
    • InChI Key: HQDWTBXQQYHORK-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1(CCC1)C1CCNCC1)=O

Computed Properties

  • Exact Mass: 233.1182566g/mol
  • Monoisotopic Mass: 233.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6490357-5.0g
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
2247106-72-3 95.0%
5.0g
$2732.0 2025-03-15
Enamine
EN300-6490357-2.5g
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
2247106-72-3 95.0%
2.5g
$1848.0 2025-03-15
Enamine
EN300-6490357-0.1g
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
2247106-72-3 95.0%
0.1g
$326.0 2025-03-15
Enamine
EN300-6490357-10.0g
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
2247106-72-3 95.0%
10.0g
$4052.0 2025-03-15
Enamine
EN300-6490357-0.05g
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
2247106-72-3 95.0%
0.05g
$218.0 2025-03-15
Aaron
AR028QCE-500mg
methyl1-(piperidin-4-yl)cyclobutane-1-carboxylatehydrochloride
2247106-72-3 95%
500mg
$1036.00 2025-02-16
Aaron
AR028QCE-100mg
methyl1-(piperidin-4-yl)cyclobutane-1-carboxylatehydrochloride
2247106-72-3 95%
100mg
$474.00 2025-02-16
Aaron
AR028QCE-5g
methyl1-(piperidin-4-yl)cyclobutane-1-carboxylatehydrochloride
2247106-72-3 95%
5g
$3782.00 2023-12-15
Aaron
AR028QCE-10g
methyl1-(piperidin-4-yl)cyclobutane-1-carboxylatehydrochloride
2247106-72-3 95%
10g
$5597.00 2023-12-15
Enamine
EN300-6490357-0.5g
methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
2247106-72-3 95.0%
0.5g
$735.0 2025-03-15

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride Related Literature

Additional information on Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

Recent Advances in the Study of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride (CAS: 2247106-72-3)

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride (CAS: 2247106-72-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications.

The compound's unique structural features, including the cyclobutane ring and piperidine moiety, contribute to its ability to interact with various biological targets. Recent synthetic approaches have optimized the production of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride, ensuring high purity and yield. These advancements have facilitated its use in preclinical studies, where it has demonstrated promising activity in modulating neurotransmitter systems and inhibiting specific enzymes involved in disease pathways.

In the context of CNS disorders, Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has been investigated for its potential as a modulator of dopamine and serotonin receptors. Preliminary in vitro and in vivo studies suggest that the compound may exhibit affinity for these receptors, making it a candidate for further development in the treatment of conditions such as depression, anxiety, and Parkinson's disease. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in recent research, providing valuable insights for future drug design.

Oncology research has also explored the potential of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride as a chemotherapeutic agent. Studies have identified its ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, the compound has shown activity against protein kinases that are often dysregulated in cancer cells. These findings underscore its potential as a lead compound for the development of targeted cancer therapies.

In conclusion, Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride (CAS: 2247106-72-3) represents a promising candidate for further investigation in both CNS and oncology research. Its synthetic accessibility, coupled with its diverse pharmacological activities, positions it as a valuable tool for drug discovery. Future studies should focus on elucidating its mechanism of action and optimizing its therapeutic efficacy through structural modifications.

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